N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a hydroxy group, and a methoxyphenyl group
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-22-16-4-2-14(3-5-16)9-13-24(20,21)18-10-6-17(19)15-7-11-23-12-8-15/h2-5,15,17-19H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJICSQOMNUCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common approach is the hydrogenation of dihydropyran using a catalyst such as Raney nickel. The resulting tetrahydropyran derivative is then functionalized with the appropriate hydroxy and methoxyphenyl groups through a series of reactions, including alkylation and sulfonamide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of high-pressure reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various sulfonamide derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(3-methoxyphenyl)ethanesulfonamide
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(2-methoxyphenyl)ethanesulfonamide
Uniqueness: The uniqueness of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide, with the CAS number 2034241-56-8, is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H27NO5S
- Molecular Weight : 357.5 g/mol
- Structure : The compound features a tetrahydropyran moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through various biological pathways:
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thus potentially mitigating oxidative stress-related damage in cells. This activity is crucial for preventing various diseases, including cancer and neurodegenerative disorders.
- Cell Proliferation and Apoptosis : Studies suggest that this compound may influence cell proliferation pathways by modulating protein expressions associated with cell survival and apoptosis (e.g., Bcl-2, p53).
- Binding Affinity : Molecular docking studies have suggested that similar compounds can bind effectively to receptors such as CXCR4 and HER2, which are implicated in cancer metastasis and progression .
Biological Activity Data
| Activity | Measurement Method | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 117.79 μg/mL |
| Cytotoxicity | MTT Assay | Cell viability reduction observed |
| Protein Expression Modulation | Western Blot | Increased p53; decreased Bcl-2 |
Case Studies and Research Findings
- Antioxidant Properties :
- Cytotoxic Effects :
- Protein Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
